4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-nitrophenylmethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of 3-nitrobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF).
Hydrolysis: Water or aqueous acid.
Major Products
Reduction: 4,4,5,5-Tetramethyl-2-[(3-aminophenyl)methyl]-1,3,2-dioxaborolane.
Substitution: Biaryl compounds.
Hydrolysis: This compound.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The nitro group can also undergo reduction or substitution reactions, depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane: Similar structure but with the nitro group in the para position.
4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane: Similar structure but with the nitro group in the ortho position.
4,4,5,5-Tetramethyl-2-[(3-aminophenyl)methyl]-1,3,2-dioxaborolane: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique aspect of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane lies in its specific substitution pattern and the presence of both a boronic ester and a nitro group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H18BNO4 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-10-6-5-7-11(8-10)15(16)17/h5-8H,9H2,1-4H3 |
InChI Key |
GRLYMFHDBKFELJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.